N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound characterized by the presence of a piperidine ring substituted with cyanophenyl and diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with cyanophenyl and diethylcarboxamide groups. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated compounds or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N4-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)benzamide: Shares the cyanophenyl group but differs in the overall structure and functional groups.
N-(4-cyanophenyl)-4-methoxybenzenesulfonamide: Contains a sulfonamide group, making it distinct in terms of reactivity and applications.
N-benzoyl-N′-(4′-cyanophenyl)thiourea: Another compound with a cyanophenyl group, but with different substituents and properties.
Uniqueness
N~4~-(4-cyanophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-N-(4-cyanophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-3-21(4-2)18(24)22-11-9-15(10-12-22)17(23)20-16-7-5-14(13-19)6-8-16/h5-8,15H,3-4,9-12H2,1-2H3,(H,20,23) |
InChI Key |
XSFBILSZBIMXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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